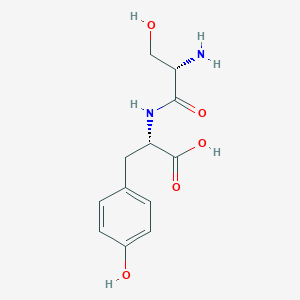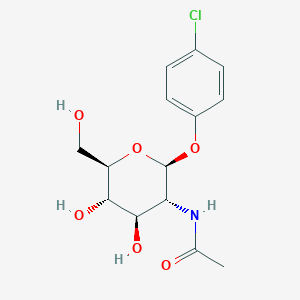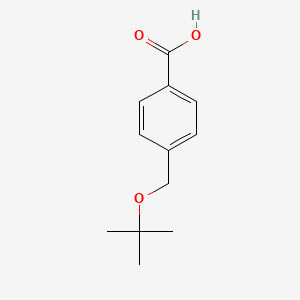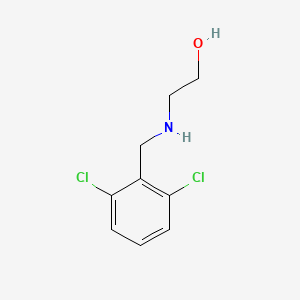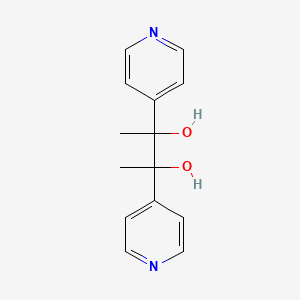
2,3-Di(4-pyridyl)-2,3-butanediol
Overview
Description
2,3-Di(4-pyridyl)-2,3-butanediol is an organic compound characterized by the presence of two pyridyl groups attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(4-pyridyl)-2,3-butanediol typically involves the reaction of pyridine derivatives with butanediol under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine derivatives are coupled with butanediol in the presence of a suitable catalyst and base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(4-pyridyl)-2,3-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol backbone can be oxidized to form carbonyl compounds.
Reduction: The pyridyl groups can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diamines.
Scientific Research Applications
2,3-Di(4-pyridyl)-2,3-butanediol has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which 2,3-Di(4-pyridyl)-2,3-butanediol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridyl groups can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Di(2-pyridyl)-2,3-butanediol: Similar structure but with pyridyl groups at different positions.
2,3-Di(4-pyridyl)quinoxaline: Contains a quinoxaline ring instead of a butanediol backbone.
Uniqueness
2,3-Di(4-pyridyl)-2,3-butanediol is unique due to its specific arrangement of pyridyl groups and hydroxyl functionalities, which confer distinct chemical reactivity and binding properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and coordination chemistry .
Properties
IUPAC Name |
2,3-dipyridin-4-ylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSNRFNGIFXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395492 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69267-29-4 | |
| Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



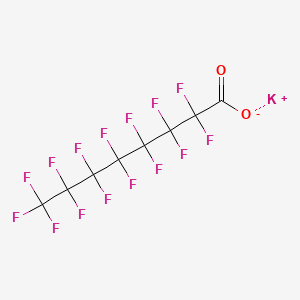

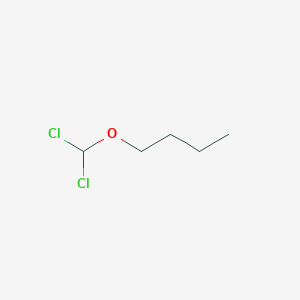
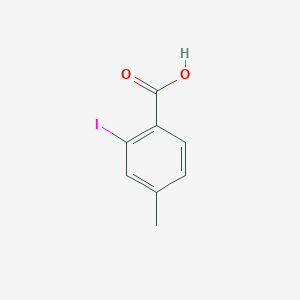
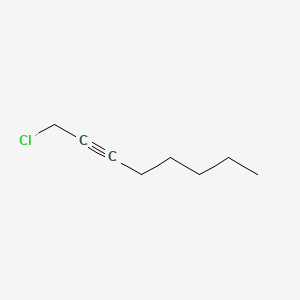
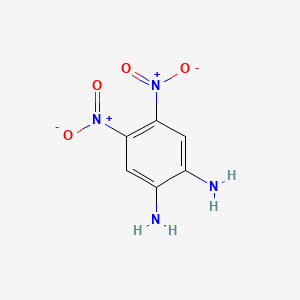
![1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE](/img/structure/B1587646.png)
